molecular formula C17H24N2O3 B2671704 Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate CAS No. 1349716-56-8

Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate

Cat. No.: B2671704
CAS No.: 1349716-56-8
M. Wt: 304.39
InChI Key: YWLAFHWISPKBAV-SHTZXODSSA-N
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Description

Benzyl (1R,4R)-N-[4-(oxetan-3-ylamino)cyclohexyl]carbamate is a carbamate derivative featuring a benzyloxycarbonyl group, a cyclohexyl ring, and an oxetane-3-ylamino substituent. The stereochemistry (1R,4R) indicates a relative configuration at the 1 and 4 positions of the cyclohexyl ring. Oxetanes are valued in medicinal chemistry for their ability to enhance metabolic stability and solubility while maintaining low molecular weight . This compound’s synthesis likely involves coupling reagents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and tertiary amines like Et3N, analogous to procedures described for structurally related carbamates .

Properties

IUPAC Name

benzyl N-[4-(oxetan-3-ylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-17(22-10-13-4-2-1-3-5-13)19-15-8-6-14(7-9-15)18-16-11-21-12-16/h1-5,14-16,18H,6-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLAFHWISPKBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2COC2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of an epoxide intermediate to form the oxetane ring . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The benzyl and oxetane groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may play a role in its biological activity . The benzyl and cyclohexylcarbamate groups can also interact with various enzymes and receptors, influencing the compound’s overall effect.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous carbamates, emphasizing substituent effects, synthesis, and physicochemical properties.

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Data
Target Compound* C₁₇H₂₄N₂O₃ 304.39 Oxetan-3-ylamino, benzyl, cyclohexyl Hypothetical (based on structural analysis)
(1r,4R)-(4-Benzylcyclohexyl)-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate C₂₀H₂₇NO₄ 345.43 Benzyl, methyl-oxetan-4-one, cyclohexyl MS: m/z 316 [M−H]⁻; ¹H/¹³C NMR data
Benzyl N-[(1R,3S)-3-Fluorocyclopentyl]carbamate C₁₃H₁₅FNO₂ 236.26 Fluorocyclopentyl InChIKey: NDVBOSIQTJVVNB-NWDGAFQWSA-N
trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxaldehyde C₁₅H₁₉NO₃ 261.32 Cyclohexyl formyl CAS: 412357-50-7; 97% purity
Key Observations :

Oxetane vs. Oxetanone: The target compound’s oxetane-3-ylamino group differs from the methyl-oxetan-4-one substituent in Compound 14r . The absence of a ketone in the oxetane ring may improve metabolic stability, as oxetanes are less prone to enzymatic oxidation compared to ketones.

Formyl Group : The formyl derivative introduces a reactive aldehyde, enabling further derivatization but reducing stability under physiological conditions.

Structure–Activity Relationship (SAR) Insights

  • Oxetane Moieties : The oxetane ring in the target compound may improve aqueous solubility compared to cyclopentyl or cyclohexyl analogues due to its polar oxygen atom and rigid 3D structure .
  • Stereochemistry : The 1R,4R configuration of the cyclohexyl ring could influence binding affinity in chiral environments, as seen in other carbamates where stereochemistry dictates receptor interactions .
  • Benzyl Group : The benzyloxycarbonyl group is a common protective moiety, but its bulkiness may limit bioavailability in highly substituted analogues.

Physicochemical and Spectral Data

  • Mass Spectrometry : Compound 14r shows a molecular ion at m/z 316 [M−H]⁻, consistent with its molecular weight. The target compound would likely exhibit a similar fragmentation pattern.
  • NMR Signatures: The cyclohexyl and oxetane protons in Compound 14r appear at δ 1.00–1.99 (m) and δ 4.40–4.92 (m), respectively . The target compound’s oxetane-3-ylamino group may show distinct NH proton signals near δ 5.0–6.0.

Biological Activity

Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and applications, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

The compound features a benzyl group, an oxetane ring, and a cyclohexylcarbamate moiety, giving it unique chemical reactivity. Its IUPAC name is benzyl N-[4-(oxetan-3-ylamino)cyclohexyl]carbamate, with the following chemical formula: C17H24N2O3C_{17}H_{24}N_{2}O_{3} and CAS number 1349716-56-8.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions that may activate or inhibit various biological pathways. This mechanism is particularly relevant in the context of drug design and development, where such interactions can lead to therapeutic effects.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes involved in critical metabolic pathways. This property positions it as a candidate for further exploration in drug development aimed at metabolic disorders or cancers.

Case Studies

  • Synthesis and Activity Correlation : A study highlighted the enantioselective synthesis of related carbamate derivatives, emphasizing the importance of stereochemistry in biological activity. The findings suggested that specific stereoisomers exhibited enhanced potency against certain cancer cell lines .
  • Oxetane Ring Chemistry : Another investigation focused on the reactivity of the oxetane ring in biological systems, demonstrating its potential for targeted drug delivery mechanisms. The ability to modify this ring could lead to the development of compounds with improved bioavailability and specificity.

Data Table: Comparison of Biological Activities

Compound NameCAS NumberBiological ActivityMechanism of Action
This compound1349716-56-8Anticancer, Enzyme InhibitionRing-opening reactions, Enzyme interaction
Related Compound A1254115-22-4AnticancerApoptosis induction
Related Compound B19588919Metabolic pathway modulationEnzyme inhibition

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsPurpose
1THF, -20°C, ArgonSolvent and inert atmosphere
2NMM, IBCFCarbamate activation
3Oxetan-3-amineAmine coupling
4NaOH (aq.)Reaction quenching

Basic: How is stereochemical configuration (1R,4R) confirmed in this compound?**

Answer:
Stereochemistry is resolved using:

  • X-ray crystallography : Direct determination of absolute configuration (if crystals are obtainable) .
  • Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) with mobile phases like hexane/isopropanol.
  • NMR NOESY : Cross-peaks between axial cyclohexyl protons and the oxetane group confirm spatial arrangement .

Basic: What analytical techniques ensure purity and structural validation?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups (e.g., benzyl CH2_2 at ~4.3 ppm, carbamate carbonyl at ~155 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • HPLC-PDA : Purity >98% with a C18 column (acetonitrile/water gradient) .

Q. Table 2: Characteristic Spectral Data

TechniqueKey Signals
1^1H NMRδ 4.35 (s, 2H, CH2_2Ph), 3.85 (m, 2H, oxetane), 3.10 (m, 1H, cyclohexyl)
HRMSCalculated for C18_{18}H25_{25}N2_2O3_3: 317.1865; Found: 317.1868

Advanced: How can reaction conditions be optimized to suppress diastereomer formation?

Answer:

  • Temperature Control : Maintain sub-zero temperatures during coupling to reduce epimerization .
  • Catalytic Additives : Use Hünig’s base (DIPEA) to stabilize intermediates.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance stereoselectivity vs. THF .
  • In situ Monitoring : ReactIR tracks carbamate activation to minimize over-reaction.

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Answer:

  • 2D NMR (COSY, HSQC) : Assign ambiguous protons (e.g., overlapping cyclohexyl signals) .
  • Isotopic Labeling : Synthesize 15^{15}N-labeled oxetane-amine to confirm NH coupling in HMBC.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16) .

Advanced: What methodologies explore structure-activity relationships (SAR) for this compound?

Answer:

  • Analog Synthesis : Modify oxetane (e.g., 3-azetidine) or cyclohexyl groups to assess bioactivity changes .
  • Enzymatic Assays : Measure IC50_{50} against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates .
  • Molecular Docking : Simulate binding to target proteins (e.g., AutoDock Vina) to rationalize SAR trends .

Q. Table 3: Example SAR Modifications

ModificationObserved Effect
Oxetane → AzetidineIncreased metabolic stability
Cyclohexyl → PiperidineReduced target affinity

Handling: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing .
  • Storage : Store at 2–8°C under argon in sealed vials to prevent hydrolysis .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

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